
tert-Butyl 3-(dimethylamino)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C₉H₂₀ClNO₂. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(dimethylamino)propanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-bromopropanoate with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Typically results in the formation of carboxylic acids or ketones.
Reduction: Leads to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(dimethylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(dimethylamino)propanoate hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound’s dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating nature of the dimethylamino group, which enhances the nucleophilicity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-hydroxypropanoate: Similar in structure but contains a hydroxyl group instead of a dimethylamino group.
tert-Butyl 3-aminopropanoate: Contains an amino group instead of a dimethylamino group.
Uniqueness
tert-Butyl 3-(dimethylamino)propanoate hydrochloride is unique due to its combination of a tert-butyl ester and a dimethylamino group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C9H20ClNO2 |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
tert-butyl 3-(dimethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-7-10(4)5;/h6-7H2,1-5H3;1H |
Clave InChI |
LPQYQKDKRIPAIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)
![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
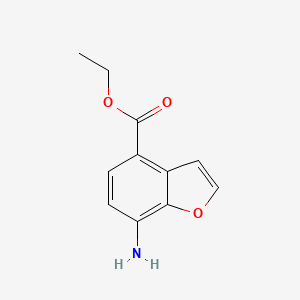
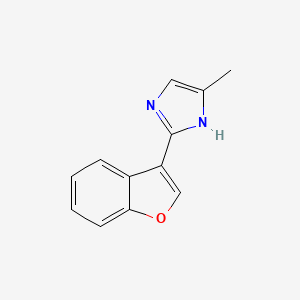
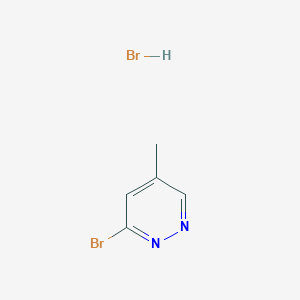
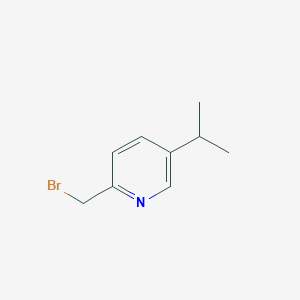
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
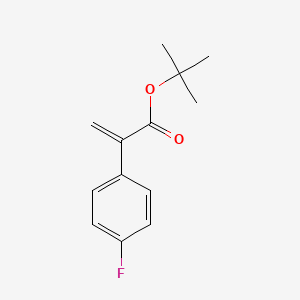


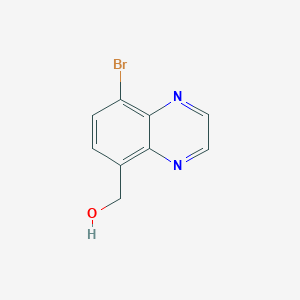

![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)

